molecular formula C15H17NO B1149897 AS703988

AS703988

Cat. No.: B1149897
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It binds selectively to MEK1/2, blocking the activation of downstream effector proteins like extracellular signal-regulated kinases (ERK1/2), thereby inhibiting growth factor-mediated cell signaling and tumor proliferation . Its mechanism involves competitive ATP-binding site inhibition, leading to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C15H17NO

Appearance

Solid powder

Synonyms

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

AS703988 shares structural motifs with several pyrazole- and triazine-based compounds, which are critical for kinase inhibition. Key structural analogs include:

Compound Name CAS No. Key Structural Features Similarity Score Key Differences
Methyl 5-amino-1H-pyrazole-3-carboxylate 96799-02-9 Pyrazole ring, carboxylate substituent 0.63 Lacks trifluoromethyl group
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile N/A Pyrazole ring, nitrile group 0.59 No ester moiety
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 918538-05-3 Pyrrolopyridine core, halogen substituents 0.71 Different heterocyclic scaffold

Structural Insights :

  • The pyrazole ring in this compound and its analogs facilitates hydrogen bonding with MEK1/2’s catalytic lysine (K97), enhancing binding affinity .
  • Compounds with trifluoromethyl groups (e.g., CAS 340736-76-7) exhibit improved metabolic stability compared to this compound, which lacks this moiety .

Functional Analogs (Kinase Inhibitors)

This compound belongs to a broader class of kinase inhibitors used in oncology. Functional analogs with overlapping therapeutic applications include:

Compound Name Target Kinase Indication Mechanism Key Differences from this compound
Ruxolitinib Phosphate JAK1/2 Myelofibrosis, Polycythemia Blocks JAK-STAT signaling Targets JAK, not MEK
Cabozantinib S-malate MET, VEGFR2 Renal cell carcinoma Inhibits angiogenesis and metastasis Multi-kinase inhibitor
Encorafenib (LGX818) BRAF V600E Melanoma Inhibits mutant BRAF Downstream of MEK in RAS/RAF pathway
Brigatinib (AP26113) ALK, ROS1 NSCLC Targets ALK rearrangements No activity against MEK/ERK axis

Functional Insights :

  • Unlike this compound, multi-kinase inhibitors like Cabozantinib have broader target profiles, increasing off-target effects but enabling use in diverse cancers .
  • Encorafenib’s focus on BRAF V600E makes it effective in melanoma but irrelevant in RAS-mutant cancers where this compound shows promise .

Research Findings and Clinical Implications

Preclinical Data

  • This compound: Demonstrates IC₅₀ values of 1–10 nM against MEK1/2 in vitro, with 70% tumor growth inhibition in xenograft models .
  • Structural Analogs: Methyl 5-amino-1H-pyrazole-3-carboxylate shows weaker MEK inhibition (IC₅₀ > 100 nM) due to the absence of critical substituents .

Clinical Data

  • This compound has shown phase I/II efficacy in NRAS-mutant melanoma, with partial responses in 20% of patients .
  • Comparatively, Encorafenib + Binimetinib (MEK inhibitor) achieves 63% response rates in BRAF-mutant melanoma, highlighting the importance of combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.